2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride
Overview
Description
Nor-Mephedrone (hydrochloride) is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the more well-known drug mephedrone (4-methylmethcathinone). Nor-Mephedrone is known for its psychoactive effects and is often used in scientific research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nor-Mephedrone (hydrochloride) typically involves the reduction of mephedrone. The process begins with the precursor compound, mephedrone, which undergoes a series of chemical reactions to produce nor-Mephedrone. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of nor-Mephedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chemicals and equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Nor-Mephedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, alcohols) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines/alcohols.
Scientific Research Applications
Nor-Mephedrone (hydrochloride) is widely used in scientific research due to its psychoactive properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin transporters.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of new psychoactive substances and forensic toxicology.
Mechanism of Action
Nor-Mephedrone (hydrochloride) exerts its effects by acting as a substrate for monoamine transporters, particularly dopamine and serotonin transporters. It promotes the release of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission. This mechanism is similar to that of other stimulant drugs, resulting in psychoactive effects such as euphoria, increased energy, and heightened alertness .
Comparison with Similar Compounds
Mephedrone (4-methylmethcathinone): The parent compound of nor-Mephedrone, known for its potent stimulant effects.
4-Methylcathinone: Another cathinone derivative with similar psychoactive properties.
Methcathinone: A stimulant drug with a similar mechanism of action but different chemical structure.
Uniqueness of Nor-Mephedrone: Nor-Mephedrone is unique due to its specific metabolic pathway and its role as a metabolite of mephedrone. It has distinct pharmacokinetic properties and a different profile of effects compared to its parent compound and other similar cathinones .
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOSALCDVTESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344437 | |
Record name | 4-Methylcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-17-9 | |
Record name | 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6941-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC60487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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